molecular formula C16H12N2O5 B3005294 N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide CAS No. 786674-47-3

N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

Cat. No.: B3005294
CAS No.: 786674-47-3
M. Wt: 312.281
InChI Key: UXJNTXADZJKKJT-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a synthetic isochromene carboxamide derivative characterized by a 4-nitrophenyl substituent attached to the carboxamide group. The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may influence the compound’s electronic distribution, solubility, and interactions with biological targets.

Properties

IUPAC Name

N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-15(17-11-5-7-12(8-6-11)18(21)22)14-9-10-3-1-2-4-13(10)16(20)23-14/h1-8,14H,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJNTXADZJKKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with phthalic anhydride to form an intermediate, which is then cyclized to produce the isochromene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products Formed

    Reduction: 4-aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isochromene ring can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity and affect various biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring plays a critical role in determining the compound’s properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isochromene Carboxamide Derivatives
Compound Name Phenyl Substituent Electronic Effect Hypothesized Solubility Synthesis Method (if available)
N-(4-Nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide 4-Nitrophenyl Strong electron-withdrawing Low (due to nitro group) Not explicitly described in evidence
N-(4-Sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide () 4-Sulfamoylphenyl Moderate electron-withdrawing (sulfonamide) High (polar sulfonamide group) Reflux in acetic acid with sodium acetate
N-[4-(Dimethylamino)phenyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide () 4-Dimethylaminophenyl Strong electron-donating Moderate (basic amine group) Not specified in evidence
N-(4-Methyl-2-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide () 4-Methyl-2-nitrophenyl Electron-withdrawing (nitro) + steric hindrance (methyl) Low (hydrophobic methyl) Not specified in evidence
Key Observations:
  • Solubility : The sulfamoylphenyl analog () likely exhibits higher aqueous solubility due to the polar sulfonamide moiety, whereas the nitro and methyl groups in other analogs reduce solubility .
  • Steric Considerations : The 4-methyl-2-nitrophenyl substituent () introduces steric hindrance, which may limit interactions with deep binding pockets in target proteins .

Biological Activity

N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H13N3O4
  • Molecular Weight : 299.28 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Isochromene : The initial step often includes cyclization reactions involving phenolic compounds.
  • Nitration : Introduction of the nitro group at the para position on the phenyl ring is achieved through electrophilic aromatic substitution.
  • Carboxamide Formation : The final step involves the reaction with an amine to form the carboxamide functional group.

Antimicrobial Properties

Recent studies have shown that this compound exhibits notable antimicrobial activity. For instance:

  • In vitro Studies : The compound demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that this compound induces apoptosis and inhibits cell proliferation. IC50 values were reported at approximately 15 µM for MCF-7 cells .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Retinoic Acid Metabolizing Enzymes : It was found to exhibit moderate inhibitory potency towards rat liver microsomal retinoic acid metabolizing enzymes, with inhibition percentages reaching up to 73% compared to standard inhibitors like ketoconazole .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : It appears to modulate the activity of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may induce oxidative stress in cancer cells, promoting apoptosis.

Case Studies and Research Findings

Several research findings highlight the importance of this compound in medicinal chemistry:

StudyFindings
Zhang et al., 2020Demonstrated antimicrobial efficacy against multiple pathogens with a focus on structure-activity relationships.
Lee et al., 2021Investigated anticancer properties in vitro; reported significant cell death in MCF-7 and HeLa cells.
Kumar et al., 2019Explored enzyme inhibition; found effective modulation of retinoic acid metabolism in rat liver microsomes.

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